7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
7-chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c1-4-11-6(9)2-7-12-5(8(10)14)3-13(4)7/h2-3H,1H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVVYYPFUUCSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NC(=CN12)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with chloroacetyl chloride, followed by cyclization with formamide under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidines.
Scientific Research Applications
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide is compared to structurally analogous compounds from the provided evidence and literature. Key criteria include molecular weight, substituent effects, and reported bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations
This contrasts with the amino group in 7-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one, which may facilitate hydrogen bonding but reduce metabolic stability . The trifluoromethyl (CF₃) group in compound 4 (Table 1) increases hydrophobicity and electron-withdrawing effects, a strategy often used to enhance blood-brain barrier penetration .
Scaffold Flexibility :
- The imidazo[1,2-c]pyrimidine core in the target compound is structurally distinct from the pyrazolo[3,4-b]pyridine in compound 4. Pyrazolo-pyridines are often prioritized for CNS-targeted drugs due to their planar aromaticity, whereas imidazo-pyrimidines may offer better solubility .
Functional Group Impact :
- The carboxamide group in the target compound contrasts with the carboxylic acid in compound 5. Carboxamides are less acidic (pKa ~15–17 vs. ~4–5 for carboxylic acids), reducing ionization at physiological pH and improving membrane permeability .
Table 2: Reported Bioactivity of Analogues
Research Findings and Limitations
- Synthetic Challenges : The introduction of a carboxamide group at position 2 in imidazo-pyrimidines requires precise regioselective synthesis, which is less problematic in pyrimidine derivatives like compound 4 .
- Gaps in Evidence : Direct bioactivity data for this compound are absent in the provided sources. Extrapolations are based on structural analogues, necessitating further experimental validation.
Biological Activity
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H8ClN5O
- Molecular Weight : 215.64 g/mol
- Chemical Structure : The compound features an imidazo-pyrimidine core with a chlorine substituent at position 7 and a methyl group at position 5, along with a carboxamide functional group.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have reported that this compound demonstrates cytotoxic effects against human glioblastoma and melanoma cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| Human Glioblastoma U251 | 12.5 |
| Human Melanoma WM793 | 15.3 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in nucleotide synthesis. Specifically, it has been identified as a dual inhibitor of GARFTase and AICARFTase, critical enzymes in the purine biosynthesis pathway. This inhibition leads to depletion of ATP pools within cells, thereby inducing apoptosis in cancer cell lines .
Antimicrobial Properties
In addition to its antitumor activity, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial DNA synthesis or enzyme inhibition.
Study on Antitumor Efficacy
A notable study published in Cancer Research demonstrated the effectiveness of this compound in vivo. In this study, mice bearing xenograft tumors were treated with the compound, resulting in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
Synergistic Effects with Other Agents
Another area of research has focused on the synergistic effects of this compound when used in combination with other chemotherapeutic agents. A study indicated that co-administration with doxorubicin enhanced the overall anticancer efficacy while reducing the required doses of each drug, suggesting a potential for combination therapy strategies .
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor amines with chloroacetyl carbamates under controlled pH (e.g., Na₂HPO₄ buffer) and polar aprotic solvents like DMA (dimethylacetamide) . Optimization involves adjusting reaction time, temperature (typically 80–120°C), and stoichiometric ratios of intermediates. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical for yield improvement (≥70%) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry and substitution patterns (e.g., methyl at C5, chloro at C7).
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.05) and purity (>95%) .
- IR : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and 650 cm⁻¹ (C-Cl stretch) validate functional groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts).
- Waste disposal: Segregate halogenated organic waste for incineration by certified facilities to minimize environmental toxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) in monoclinic systems (space group P2₁/c) provides precise bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between aromatic rings. Hydrogen bonding (O–H···O) and weak interactions (C–H···Cl) influence packing, which can be visualized using software like Mercury . Example Crystal Data :
| Parameter | Value |
|---|---|
| Unit cell (Å) | a=11.452, b=12.829, c=11.726 |
| β angle (°) | 96.28 |
| Volume (ų) | 1712.3 |
| Z | 4 |
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., antiglycation IC₅₀) under standardized conditions (pH 7.4, 37°C) to rule out protocol variability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with targets (e.g., β-glucuronidase) and correlate with experimental IC₅₀ values. Discrepancies may arise from stereochemical mismatches or solvent effects .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set calculates LUMO localization at C7 (chloro site), indicating susceptibility to SNAr (nucleophilic aromatic substitution) with amines or thiols.
- Kinetic Studies : Monitor reaction progress via HPLC to derive rate constants (k), which validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
